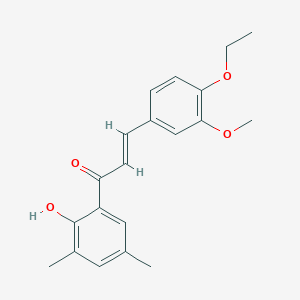![molecular formula C10H14N4O3 B7749661 (2Z)-2-[(4-oxo-6-propyl-1H-pyrimidin-2-yl)hydrazinylidene]propanoic acid](/img/structure/B7749661.png)
(2Z)-2-[(4-oxo-6-propyl-1H-pyrimidin-2-yl)hydrazinylidene]propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2Z)-2-[(4-oxo-6-propyl-1H-pyrimidin-2-yl)hydrazinylidene]propanoic acid is a synthetic organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of a carbon-nitrogen double bond (C=N) with a nitrogen-nitrogen single bond (N-N) adjacent to it
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-[(4-oxo-6-propyl-1H-pyrimidin-2-yl)hydrazinylidene]propanoic acid typically involves the condensation of a hydrazine derivative with a carbonyl compound. The reaction is usually carried out under acidic or basic conditions to facilitate the formation of the hydrazone linkage. Common starting materials include 4-oxo-6-propyl-1H-pyrimidine-2-carbaldehyde and hydrazine derivatives.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale batch or continuous flow processes. These methods would optimize reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Catalysts or other additives might be used to enhance reaction rates and selectivity.
Análisis De Reacciones Químicas
Types of Reactions
(2Z)-2-[(4-oxo-6-propyl-1H-pyrimidin-2-yl)hydrazinylidene]propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.
Reduction: Reduction reactions can convert the hydrazone linkage to an amine or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), hydrogen peroxide (H2O2), and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxo derivatives, while reduction could produce amines.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (2Z)-2-[(4-oxo-6-propyl-1H-pyrimidin-2-yl)hydrazinylidene]propanoic acid can be used as a building block for the synthesis of more complex molecules. Its hydrazone linkage makes it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound might be investigated for its potential as a bioactive molecule. Hydrazones are known to exhibit various biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic applications. Its structure suggests it might interact with biological targets such as enzymes or receptors.
Industry
In industry, this compound could be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals.
Mecanismo De Acción
The mechanism of action of (2Z)-2-[(4-oxo-6-propyl-1H-pyrimidin-2-yl)hydrazinylidene]propanoic acid would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes, receptors, or nucleic acids. The hydrazone linkage could facilitate binding to these targets, leading to modulation of their activity.
Comparación Con Compuestos Similares
Similar Compounds
- (2Z)-2-[(4-oxo-6-methyl-1H-pyrimidin-2-yl)hydrazinylidene]propanoic acid
- (2Z)-2-[(4-oxo-6-ethyl-1H-pyrimidin-2-yl)hydrazinylidene]propanoic acid
- (2Z)-2-[(4-oxo-6-butyl-1H-pyrimidin-2-yl)hydrazinylidene]propanoic acid
Uniqueness
The uniqueness of (2Z)-2-[(4-oxo-6-propyl-1H-pyrimidin-2-yl)hydrazinylidene]propanoic acid lies in its specific substitution pattern on the pyrimidine ring and the propanoic acid moiety. These structural features might confer distinct chemical reactivity and biological activity compared to similar compounds.
Propiedades
IUPAC Name |
(2Z)-2-[(4-oxo-6-propyl-1H-pyrimidin-2-yl)hydrazinylidene]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N4O3/c1-3-4-7-5-8(15)12-10(11-7)14-13-6(2)9(16)17/h5H,3-4H2,1-2H3,(H,16,17)(H2,11,12,14,15)/b13-6- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBFZFBYNRPBPNN-MLPAPPSSSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)N=C(N1)NN=C(C)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC1=CC(=O)N=C(N1)N/N=C(/C)\C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-[(E)-[(4-ethoxyphenyl)methylidene]amino]-6-methyl-3-sulfanylidene-2,3,4,5-tetrahydro-1,2,4-triazin-5-one](/img/structure/B7749584.png)
![2-[(E)-(3,4-diethoxyphenyl)methylideneamino]guanidine](/img/structure/B7749590.png)
![2-[(2Z)-2-[(3-bromo-5-ethoxy-4-hydroxyphenyl)methylidene]hydrazinyl]-4-propyl-1H-pyrimidin-6-one](/img/structure/B7749612.png)
![4-[(E)-[4-[(4-bromophenyl)methoxy]-3-ethoxyphenyl]methylideneamino]-1H-1,2,4-triazole-5-thione](/img/structure/B7749620.png)
![4-[(E)-[(4-butoxy-3-ethoxyphenyl)methylidene]amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B7749624.png)
![4-[(E)-(3-ethoxy-4-hexoxyphenyl)methylideneamino]-3-propyl-1H-1,2,4-triazole-5-thione](/img/structure/B7749626.png)
![4-[(E)-[(3-ethoxy-4-propoxyphenyl)methylidene]amino]-5-propyl-4H-1,2,4-triazole-3-thiol](/img/structure/B7749631.png)
![[(E)-[4-[(2-chloro-6-fluorophenyl)methoxy]-3-ethoxyphenyl]methylideneamino]thiourea](/img/structure/B7749642.png)
![2-[(E)-[(6-methyl-5-oxo-2H-1,2,4-triazin-3-yl)hydrazinylidene]methyl]benzoic acid](/img/structure/B7749649.png)
![2-[(2E)-2-[(5-bromo-2-hydroxy-3-methoxyphenyl)methylidene]hydrazinyl]-4-methyl-1H-pyrimidin-6-one](/img/structure/B7749652.png)
![2-[(2E)-2-[(2-hydroxy-3-methoxy-5-nitrophenyl)methylidene]hydrazinyl]-4-propyl-1H-pyrimidin-6-one](/img/structure/B7749666.png)

![2-[3-amino-5-[2-(4-chloroanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-4-yl]-N-(4-chlorophenyl)acetamide](/img/structure/B7749676.png)
![2-(Benzenesulfonyl)-3-[2-[(2-chlorophenyl)methoxy]phenyl]prop-2-enenitrile](/img/structure/B7749682.png)
